molecular formula C11H9ClN2 B1317218 5-(4-Chlorophenyl)pyridin-2-amine CAS No. 84596-08-7

5-(4-Chlorophenyl)pyridin-2-amine

Cat. No. B1317218
Key on ui cas rn: 84596-08-7
M. Wt: 204.65 g/mol
InChI Key: LVARCJGOURVXJL-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Prepared from commercially available 2-amino-5-bromopyridine (8.65 g, 50 mmol) and commercially available 4-chlorophenylboronic acid (12.08 g, 77 mmol) as described in example C.20 step 2. Obtained the crude 5-(4-chloro-phenyl)-pyridin-2-ylamine as an orange solid (89% pure).
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
12.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](Br)=[CH:4][N:3]=1.[Cl:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1>>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=2)=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
8.65 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Br
Name
Quantity
12.08 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=CC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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